Sodium 1,2,4-triazole
Overview
Description
Sodium 1,2,4-triazole, also known as Sodium-1,2,4-triazolide, is a derivative of 1,2,4-triazole . It is an azole-based antimycotic agent that can be used to inhibit mold on unseasoned pine .
Synthesis Analysis
1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol .
Molecular Structure Analysis
1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity .
Chemical Reactions Analysis
Triazole compounds, including 1,2,4-triazole, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The tandem aerobic oxidative coupling reaction might be the key of this reaction .
Physical And Chemical Properties Analysis
1,2,4-Triazole is a white to pale yellow crystalline solid with a weak, characteristic odor, soluble in water and alcohol . It melts at 120 °C and boils at 260 °C .
Scientific Research Applications
Potential Pharmacological Applications : Sodium 1,2,4-triazole derivatives have been studied for their potential pharmacological applications. For instance, Danilchenko (2017) analyzed serum biochemical parameters in rats treated with a sodium 1,2,4-triazole derivative, suggesting its potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).
Kinetic Modeling in Chemical Reactions : Grénman et al. (2003) focused on the kinetics of a reaction involving a sodium salt of 1,2,4-triazole, highlighting its role in the solubility of compounds and impact on chemical reactions. This study is crucial for understanding the use of sodium 1,2,4-triazole in industrial applications (Grénman et al., 2003).
Synthesis of Bioactive Compounds : Gotsulya (2016) explored the synthesis and properties of 1,2,4-triazole salts, used in creating antibacterial and antifungal agents. This research underscores the versatility of sodium 1,2,4-triazole in synthesizing medically relevant compounds (Gotsulya, 2016).
Antimicrobial and Surface Activity : El-Sayed (2006) studied the synthesis of 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and potential as surface active agents. This research points to the broad applications of sodium 1,2,4-triazole derivatives in various fields (El-Sayed, 2006).
Anticonvulsant Properties : Kavraiskyi et al. (2016) conducted a screening investigation of novel 1,2,4-triazole-3-thione derivatives, revealing their anticonvulsant activity. This study suggests the potential of sodium 1,2,4-triazole derivatives in developing new anticonvulsant drugs (Kavraiskyi et al., 2016).
- ole, highlighting its application in materials science for its unique structural and thermal properties (Li et al., 2010).
Sensory Devices and Biosensors : Klapötke et al. (2012) synthesized functionalized energetic triazole derivatives for biosensor detection devices, indicating the use of sodium 1,2,4-triazole derivatives in creating sensitive detection tools (Klapötke et al., 2012).
Antitumor Properties : Marzano et al. (2006) explored the in vitro antitumor properties of copper(I) complexes containing a sodium 1,2,4-triazole ligand, demonstrating its potential in cancer research and therapy (Marzano et al., 2006).
Pharmaceutical Drug Synthesis : Cheptea et al. (2023) synthesized new semisynthetic penicillins by coupling 6-Aminopenicillanic Acid with 1,2,4-triazoles, showcasing the role of sodium 1,2,4-triazole in pharmaceutical drug development (Cheptea et al., 2023).
Physical and Thermal Properties Analysis : Trivedi et al. (2015) investigated the influence of biofield treatment on the physical, spectral, and thermal properties of 1,2,4-triazole, providing insights into its material science applications (Trivedi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMNEWNGLGACBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C[N-]1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1,2,4-triazole | |
CAS RN |
43177-42-0 | |
Record name | 1H-1,2,4-Triazole, ion(1-), sodium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43177-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium 1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043177420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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